Cas no 2248404-01-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
- EN300-6518287
- 2248404-01-3
-
- Inchi: 1S/C18H9NO6/c20-15-12-7-3-4-8-13(12)16(21)19(15)25-18(23)14-9-10-5-1-2-6-11(10)17(22)24-14/h1-9H
- InChI Key: CNFVESJWBLGJQW-UHFFFAOYSA-N
- SMILES: O(C(C1=CC2C=CC=CC=2C(=O)O1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 335.04298701g/mol
- Monoisotopic Mass: 335.04298701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 645
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90Ų
- XLogP3: 2.8
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518287-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate |
2248404-01-3 | 10g |
$4052.0 | 2023-05-31 | ||
Enamine | EN300-6518287-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate |
2248404-01-3 | 0.5g |
$905.0 | 2023-05-31 | ||
Enamine | EN300-6518287-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate |
2248404-01-3 | 0.25g |
$867.0 | 2023-05-31 | ||
Enamine | EN300-6518287-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate |
2248404-01-3 | 5g |
$2732.0 | 2023-05-31 | ||
Enamine | EN300-6518287-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate |
2248404-01-3 | 1g |
$943.0 | 2023-05-31 | ||
Enamine | EN300-6518287-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate |
2248404-01-3 | 0.05g |
$792.0 | 2023-05-31 | ||
Enamine | EN300-6518287-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate |
2248404-01-3 | 2.5g |
$1848.0 | 2023-05-31 | ||
Enamine | EN300-6518287-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate |
2248404-01-3 | 0.1g |
$829.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate (CAS No. 2248404-01-3) and Its Emerging Applications in Chemical Biology
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate, identified by its CAS number 2248404-01-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features from both isoindole and isochromene scaffolds, endowing it with unique chemical properties that have garnered attention from academic and industrial researchers. The presence of multiple oxygen-containing functional groups, including dioxo and carboxylate, suggests a high degree of reactivity and versatility, making it a valuable candidate for further exploration in drug discovery and synthetic chemistry.
In recent years, the field of medicinal chemistry has witnessed a surge in interest toward heterocyclic compounds due to their diverse biological activities and structural complexity. Among these, the isoindole and isochromene moieties are particularly noteworthy for their roles in various pharmacological applications. The compound in question (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate) integrates these motifs in a novel arrangement, which has prompted investigations into its potential as a scaffold for developing novel therapeutic agents.
One of the most compelling aspects of this molecule is its structural mimicry of natural products and bioactive scaffolds. The dioxo group, for instance, is commonly found in many bioactive molecules and has been implicated in various biological processes. Its presence in this compound may contribute to its ability to interact with biological targets in a meaningful way. Similarly, the carboxylate moiety is a well-known pharmacophore that enhances solubility and binding affinity, making it an attractive feature for drug design.
Recent studies have begun to explore the synthetic pathways toward derivatives of this compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxo-1H-isochromene-3-carboxylate), focusing on optimizing its yield and purity. Advances in catalytic methods have enabled more efficient constructions of the core heterocyclic framework, while modern purification techniques have improved the overall quality of the final product. These developments are crucial for ensuring that subsequent biological evaluations are conducted on high-fidelity samples.
The biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-oxysochromeine carboxylic acid derivative (CAS No. 2248404 -01 -03) has revealed intriguing preliminary results. Initial assays have suggested potential activity against certain enzymatic targets associated with inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors that modulate inflammatory responses without systemic side effects. The precise mechanism of action remains under investigation but preliminary data indicate that the compound may interfere with key signaling cascades involved in inflammation.
Moreover, the structural flexibility offered by the combined isoindole/isochromene core allows for further derivatization to fine-tune biological activity. Researchers are exploring various modifications to enhance potency or selectivity while maintaining solubility and metabolic stability. These efforts are supported by computational modeling techniques that predict how different substituents will influence binding affinity to biological targets.
The synthesis of analogs also involves exploring different functional group interconversions to expand the chemical space covered by this scaffold family. For example converting ester groups into amides or alcohols can alter both solubility profiles as well as potential metabolic pathways after administration making these compounds more suitable candidates for clinical development if promising preclinical results emerge
One particularly exciting avenue being explored involves leveraging biocatalysis to introduce complexity into this scaffold more efficiently than traditional organic synthesis methods allow alone Biocatalytic approaches offer several advantages including milder reaction conditions reduced waste generation enhanced selectivity over competing reactions making them attractive alternatives especially when scaling up production
The development pipeline for this class of compounds includes several promising derivatives currently undergoing preclinical testing Several early-stage candidates have shown encouraging results in animal models particularly those targeting neurological disorders where modulation inflammatory processes plays an important role However much work still needs done before any one candidate can advance towards human trials including addressing issues related pharmacokinetics bioavailability toxicity profile long term safety etc
The future directions for research on this molecule (CAS No 2248404 -01 -03) will likely focus on expanding synthetic methodologies further exploring structure activity relationships through large scale screening programs investigating potential therapeutic applications beyond inflammation developing novel formulations improve delivery efficiency integrating computational tools accelerate hit identification hit optimization process all contributing towards bringing new treatments patients need most quickly effectively
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